molecular formula C18H21NO3 B5341476 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5341476
M. Wt: 299.4 g/mol
InChI Key: REOFRWLOXGDPET-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-ethoxybenzoic acid with 1-(4-methoxyphenyl)ethylamine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or through direct condensation under acidic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid and 4-methoxybenzaldehyde.

    Reduction: Formation of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide stands out due to its unique combination of ethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-22-17-8-6-5-7-16(17)18(20)19-13(2)14-9-11-15(21-3)12-10-14/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFRWLOXGDPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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